2-(Cyclopropylmethoxy)-1-ethynyl-4-methylbenzene
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Overview
Description
2-(Cyclopropylmethoxy)-1-ethynyl-4-methylbenzene is an organic compound with a unique structure that includes a cyclopropylmethoxy group, an ethynyl group, and a methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-1-ethynyl-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-methylphenol with cyclopropylmethyl bromide to form 4-methylphenyl cyclopropylmethanol. This intermediate is then subjected to a Sonogashira coupling reaction with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-1-ethynyl-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-1-ethynyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-1-ethynyl-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the cyclopropylmethoxy group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)-1-ethynylbenzene: Lacks the methyl group on the benzene ring.
2-(Cyclopropylmethoxy)-4-methylbenzene: Lacks the ethynyl group.
1-Ethynyl-4-methylbenzene: Lacks the cyclopropylmethoxy group.
Uniqueness
The presence of the cyclopropylmethoxy group can enhance the compound’s stability and binding interactions, while the ethynyl group provides a site for further functionalization .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-1-ethynyl-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-3-12-7-4-10(2)8-13(12)14-9-11-5-6-11/h1,4,7-8,11H,5-6,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWRSPQFDSCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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